molecular formula C18H15ClN4O2S B2620334 N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-88-7

N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2620334
CAS RN: 872987-88-7
M. Wt: 386.85
InChI Key: DIYQVGKPBWUHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as CP-673451, is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR). It is a promising drug candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide works by inhibiting the activity of VEGFR, which is a key regulator of angiogenesis. Angiogenesis is the process by which new blood vessels are formed, and it plays a critical role in the growth and spread of tumors. By blocking VEGFR, this compound prevents the formation of new blood vessels in tumors, which can slow or stop their growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell metabolism. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide as a research tool is its specificity for VEGFR. This allows researchers to study the role of angiogenesis in cancer and other diseases with greater precision. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of VEGFR in vivo.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another area of interest is the investigation of this compound in other disease contexts, such as age-related macular degeneration and diabetic retinopathy. Finally, there is ongoing research into the development of more potent and selective VEGFR inhibitors that may have even greater therapeutic potential than this compound.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 2-bromo-6-(3-pyridinyl)pyridazine to form 2-(5-chloro-2-methoxyphenyl)-6-(3-pyridinyl)pyridazine. This intermediate is then reacted with thioacetic acid to form the final product, this compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth and spread of tumors in preclinical models of various types of cancer, including breast, lung, and prostate cancer. This compound has also been investigated for its potential to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-25-16-6-4-13(19)9-15(16)21-17(24)11-26-18-7-5-14(22-23-18)12-3-2-8-20-10-12/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQVGKPBWUHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.